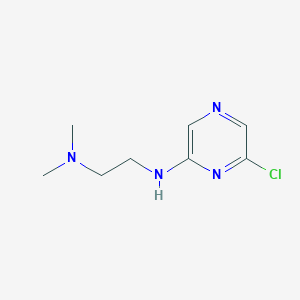
BES sodium salt
Übersicht
Beschreibung
BES sodium salt is a zwitterionic buffer commonly used in biochemical and biological research. It is a water-soluble compound that maintains a stable pH in solutions, making it a versatile compound with various applications in medical, environmental, and industrial research.
Wirkmechanismus
Target of Action
BES sodium salt, also known as N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt or Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate, is primarily used as a zwitterionic buffer in biochemical and molecular biology research .
Mode of Action
As a buffer, this compound works by absorbing or releasing protons (H+) to resist changes in pH. When the pH of the solution starts to decrease (become more acidic), the buffer will absorb excess H+ ions. Conversely, if the pH starts to increase (become more basic), the buffer will release H+ ions .
Biochemical Pathways
By keeping the pH stable, it ensures that the biochemical reactions proceed at their optimal rates .
Result of Action
The primary result of this compound’s action is the maintenance of a stable pH environment. This stability is crucial for many biological and chemical reactions. For instance, enzymes, which catalyze most biochemical reactions, have optimal pH ranges. If the pH strays outside this range, the enzyme may denature and lose its functionality .
Action Environment
The efficacy and stability of this compound as a buffer are influenced by several environmental factors. These include temperature, concentration of the buffer, and presence of other ions in the solution. For instance, changes in temperature can shift the pH of the buffer solution. Therefore, it’s important to control these factors to ensure the buffer performs optimally .
Biochemische Analyse
Biochemical Properties
Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate plays a crucial role in biochemical reactions due to its buffering capacity. It interacts with enzymes, proteins, and other biomolecules to maintain a stable pH environment, which is essential for the proper functioning of these molecules. For instance, it is known to interact with enzymes involved in metabolic pathways, ensuring that the pH remains optimal for enzymatic activity . The nature of these interactions is primarily based on the compound’s ability to donate or accept protons, thereby stabilizing the pH.
Cellular Effects
Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate influences various cellular processes by maintaining the pH within a narrow range. This stability is critical for cell signaling pathways, gene expression, and cellular metabolism. By ensuring a stable pH, the compound helps in the proper functioning of cellular enzymes and proteins, which in turn affects cell growth, differentiation, and overall cellular health . Additionally, it has been observed to have minimal cytotoxic effects, making it suitable for use in cell culture experiments .
Molecular Mechanism
At the molecular level, Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate exerts its effects through its buffering action. It binds to hydrogen ions (H+) and hydroxide ions (OH-) to prevent significant changes in pH. This binding interaction is crucial for maintaining the structural integrity and activity of biomolecules. The compound does not directly inhibit or activate enzymes but rather provides an optimal environment for their activity . Changes in gene expression due to pH fluctuations are minimized, ensuring consistent experimental results.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate remain stable over time. The compound is known for its stability and resistance to degradation, which ensures that its buffering capacity is maintained throughout the duration of experiments . Long-term studies have shown that it does not significantly degrade or lose its effectiveness, making it a reliable choice for prolonged experiments .
Dosage Effects in Animal Models
The effects of Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate vary with different dosages in animal models. At optimal dosages, it effectively maintains pH stability without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . It is essential to determine the appropriate dosage to avoid any negative impact on the health of the animal models.
Metabolic Pathways
Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate is involved in various metabolic pathways by maintaining the pH required for enzymatic reactions. It interacts with enzymes and cofactors to ensure that metabolic processes proceed efficiently . The compound’s role in stabilizing pH is critical for maintaining metabolic flux and metabolite levels, which are essential for cellular function and energy production .
Transport and Distribution
Within cells and tissues, Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these proteins, ensuring that it reaches the necessary cellular compartments to exert its buffering effects .
Subcellular Localization
Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate is localized in specific subcellular compartments where it performs its buffering function. It may be directed to these compartments through targeting signals or post-translational modifications . The compound’s activity and function are dependent on its precise localization within the cell, ensuring that it can effectively maintain pH stability in critical areas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BES sodium salt typically involves the reaction of diethanolamine with ethanesulfonic acid under appropriate conditions. The reaction can be carried out at room temperature, and the product can be isolated through solvent evaporation and crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
BES sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
BES sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in various chemical reactions to maintain stable pH conditions.
Biology: The compound is used in cell culture media and other biological assays to provide a stable environment for cells.
Medicine: It is used in pharmaceutical formulations to stabilize active ingredients.
Industry: The compound is used in industrial processes that require precise pH control.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to BES sodium salt include:
- Tris(hydroxymethyl)aminomethane (Tris)
- N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) (HEPES)
- 3-(N-Morpholino)propanesulfonic acid (MOPS)
Uniqueness
What sets this compound apart from these similar compounds is its specific pH range and buffering capacity. It is particularly effective in maintaining pH in the range of 6.4 to 7.8, making it suitable for applications that require precise pH control within this range .
Eigenschaften
IUPAC Name |
sodium;2-[bis(2-hydroxyethyl)amino]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO5S.Na/c8-4-1-7(2-5-9)3-6-13(10,11)12;/h8-9H,1-6H2,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQLQLSIZOWFNV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635461 | |
| Record name | Sodium 2-[bis(2-hydroxyethyl)amino]ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66992-27-6 | |
| Record name | Sodium 2-[bis(2-hydroxyethyl)amino]ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Bis(2-hydroxyethyl)-2-aminoethanesulphonic acid sodium salt >99% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt (BES sodium salt) suitable for developing waterborne polyurethane dispersions?
A1: this compound is a highly effective ionic center for creating waterborne polyurethane dispersions (WPU). Its structure, containing both hydrophilic sulfonate groups and hydrophobic alkyl chains, allows it to act as an internal emulsifier. [, ] This means it helps to stabilize the polyurethane particles in water, preventing them from aggregating. Additionally, the high activity and strong dissociation of the sulfonate groups in BES contribute to desirable properties in the resulting WPU, such as: []
Q2: How does the concentration of this compound affect the properties of waterborne polyurethanes?
A2: Research indicates that increasing the concentration of this compound in waterborne polyurethanes generally leads to: []
Q3: What potential does this compound hold for peripheral nerve repair?
A3: While traditionally used in polyurethane synthesis, this compound has found novel application in biomaterials for nerve regeneration. Specifically, it was incorporated into a poly(l-lactic acid)-poly(polycaprolactone triol-co-sebacic acid-co-N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt) (PLLA-PPSB) nanofiber scaffold. [] This composite material demonstrated promising results in supporting peripheral nerve regeneration:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)



